3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is a heterocyclic compound that features a benzo[b]thiophene core, a 1,3,4-oxadiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the oxidative cyclization of N-acyl hydrazones or the reaction of aromatic hydrazides with aromatic aldehydes through dehydrative cyclization . The reaction conditions often include the use of oxidizing agents such as lead tetraacetate, potassium permanganate, or iodobenzenediacetate .
Industrial Production Methods
Industrial production methods for this compound may involve solvent-free conditions and microwave-assisted synthesis to enhance yield and reduce reaction times . The use of melamine-formaldehyde resin supported sulfuric acid as a dehydration reagent has also been reported .
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, lead tetraacetate.
Reducing Agents: Sodium borohydride.
Dehydrating Agents: Melamine-formaldehyde resin supported sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an antibacterial, antiviral, and anticancer agent due to its heterocyclic structure.
Materials Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: The compound’s antioxidant properties make it a candidate for studies on oxidative stress and related diseases.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, leading to inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Benzo[b]thiophene Derivatives: Compounds with the benzo[b]thiophene core are known for their anticancer and antimicrobial properties.
Uniqueness
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide is unique due to the combination of the oxadiazole ring and the benzo[b]thiophene core, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-13-11-8-4-5-9-12(11)24-14(13)15(22)19-17-21-20-16(23-17)10-6-2-1-3-7-10/h1-9H,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNAKOSQLDCJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.